

# physicochemical properties of 5-Bromo-2-hydroxybenzohydrazide

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## Compound of Interest

Compound Name: 5-Bromo-2-hydroxybenzohydrazide

Cat. No.: B1330707

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An In-depth Technical Guide to the Physicochemical Properties of **5-Bromo-2-hydroxybenzohydrazide**

## Abstract

**5-Bromo-2-hydroxybenzohydrazide** is a halogenated aromatic hydrazide that serves as a pivotal building block in medicinal chemistry and materials science. Its structure, combining a salicylamide core with a reactive hydrazide moiety, imparts a versatile chemical profile for the synthesis of novel compounds, including Schiff bases and heterocyclic systems with demonstrated biological activities.<sup>[1]</sup> A comprehensive understanding of its physicochemical properties is paramount for its effective application in synthesis, purification, formulation, and biological screening. This guide provides an in-depth analysis of the core physicochemical characteristics of **5-Bromo-2-hydroxybenzohydrazide**, details authoritative experimental protocols for their validation, and contextualizes their importance for researchers in drug development and chemical synthesis.

## Molecular Identity and Structure

Correctly identifying the molecule is the foundation of all subsequent experimental work. **5-Bromo-2-hydroxybenzohydrazide** is systematically named according to IUPAC nomenclature and is registered under a unique CAS number, ensuring unambiguous identification in global databases.

Table 1: Chemical Identifiers for **5-Bromo-2-hydroxybenzohydrazide**

Identifier	Value	Source(s)
IUPAC Name	<b>5-bromo-2-hydroxybenzohydrazide</b>	[2]
CAS Number	39635-10-4	[2]
Molecular Formula	C <sub>7</sub> H <sub>7</sub> BrN <sub>2</sub> O <sub>2</sub>	[2][3]
Molecular Weight	231.05 g/mol	[2][3]
Canonical SMILES	<chem>C1=CC(=C(C=C1Br)C(=O)NN)O</chem>	[2]
InChIKey	GIKWQFLVYMVLKV-UHFFFAOYSA-N	[2]

| Synonyms | 5-Bromosalicylhydrazide, 5-Bromo-2-hydroxy-benzoic acid hydrazide |[2] |

The molecular architecture features a benzene ring substituted with a hydroxyl group, a bromine atom, and a hydrazide functional group (-CONHNH<sub>2</sub>). The relative positions of these groups (hydroxyl at C2, bromo at C5) create a specific electronic and steric environment that dictates the molecule's reactivity and intermolecular interactions.

Caption: 2D Structure of **5-Bromo-2-hydroxybenzohydrazide**.

## Core Physicochemical Properties

The physicochemical properties of a compound are critical determinants of its behavior in both chemical and biological systems. They influence solubility, stability, membrane permeability, and formulation characteristics, making them essential data points for drug development and synthetic planning.

Table 2: Summary of Physicochemical Properties

Property	Value	Type	Source(s)
Melting Point	<b>217-218 °C</b>	<b>Experimental</b>	<a href="#">[4]</a>
	161.51 °C	Predicted	<a href="#">[5]</a>
Boiling Point	390.64 °C (at 760 mmHg)	Predicted	<a href="#">[5]</a>
Density	1.756 g/cm <sup>3</sup>	Predicted	<a href="#">[4]</a>
pKa	7.86 ± 0.43	Predicted	<a href="#">[4]</a>
LogP	2.2	Computed	<a href="#">[2]</a>

| Topological Polar Surface Area| 75.4 Å<sup>2</sup> | Computed |[\[2\]](#) |

## Expert Insights:

- **Melting Point:** The significant discrepancy between the predicted and experimental melting points highlights the limitations of computational models. The experimental value of 217-218 °C should be considered the authoritative figure. A sharp, high melting point is often indicative of high purity and a stable crystalline lattice, likely stabilized by intermolecular hydrogen bonding involving the hydroxyl and hydrazide groups.
- **pKa:** The predicted pKa of 7.86 likely corresponds to the phenolic hydroxyl group. This value is crucial for drug development, as it indicates the compound will be predominantly in its neutral, protonated form at physiological pH (~7.4) but will begin to deprotonate in more basic environments. This ionization state directly impacts solubility, lipophilicity, and the ability to interact with biological targets.
- **LogP & TPSA:** A LogP of 2.2 suggests moderate lipophilicity, while a TPSA of 75.4 Å<sup>2</sup> indicates significant polar character. This balance is often sought in drug candidates, as it can facilitate both dissolution in aqueous media and permeation across lipid membranes.

## Solubility Profile

While specific quantitative solubility data is not widely published, the molecular structure allows for reasoned predictions. The polar hydroxyl and hydrazide groups can participate in hydrogen

bonding, suggesting solubility in polar organic solvents like DMSO, DMF, and alcohols (methanol, ethanol). Conversely, the brominated phenyl ring provides lipophilic character, which may confer some solubility in less polar solvents like ethyl acetate or dichloromethane. Low solubility is expected in non-polar solvents like hexanes and in water.

## Protocol: Experimental Determination of Solubility (Isothermal Shake-Flask Method)

This protocol provides a reliable method for quantifying solubility in various solvents, a critical step for preparing solutions for synthesis or biological assays.

Objective: To determine the equilibrium solubility of **5-Bromo-2-hydroxybenzohydrazide** in a selected solvent at a controlled temperature (e.g., 25 °C).

### Methodology:

- **Preparation:** Add an excess amount of the solid compound (e.g., ~20 mg) to a 2 mL glass vial. The visual presence of undissolved solid is essential to ensure saturation.
- **Solvent Addition:** Add a precise volume (e.g., 1.0 mL) of the desired solvent to the vial.
- **Equilibration:** Seal the vial and place it in a thermostatically controlled shaker or rotator set to the desired temperature. Agitate the mixture for 24-48 hours to ensure equilibrium is reached.
- **Phase Separation:** Allow the vial to stand stationary at the same temperature for at least 4 hours to permit the excess solid to settle.
- **Sampling:** Carefully withdraw a known volume of the supernatant (the clear solution) using a filtered syringe (e.g., 0.22 µm PTFE filter) to avoid transferring any solid particles.
- **Analysis:** Dilute the collected supernatant with a suitable mobile phase and analyze its concentration using a validated HPLC-UV method (see Section 4.5).
- **Calculation:** The solubility is calculated based on the measured concentration and the dilution factor, typically expressed in mg/mL or mmol/L.

## Spectroscopic and Analytical Characterization

Structural confirmation and purity assessment are non-negotiable in scientific research. A combination of spectroscopic and chromatographic techniques provides a complete profile of the compound.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides detailed information about the carbon-hydrogen framework of the molecule.

- $^1\text{H}$  NMR:
  - Causality: The number of signals, their chemical shifts ( $\delta$ ), splitting patterns (multiplicity), and integration values correspond to the distinct types of protons in the molecule.
  - Expected Spectrum (in DMSO- $d_6$ ):
    - Aromatic Protons (3H): Three signals in the  $\delta$  6.8-7.8 ppm range. The proton ortho to the hydroxyl group will appear as a doublet, the proton between the bromo and hydrazide groups as a doublet of doublets, and the proton ortho to the bromo group as a doublet.
    - Hydroxyl Proton (1H, -OH): A broad singlet, typically  $\delta > 9.0$  ppm. Its chemical shift can be variable and concentration-dependent.
    - Amide Proton (1H, -CONH-): A broad singlet, often  $\delta > 10.0$  ppm.
    - Amine Protons (2H, -NH<sub>2</sub>): A broad singlet around  $\delta$  4.5-5.5 ppm.
- $^{13}\text{C}$  NMR:
  - Causality: Provides a count of unique carbon atoms and information about their chemical environment.
  - Expected Spectrum (in DMSO- $d_6$ ):
    - Carbonyl Carbon (C=O): A signal in the  $\delta$  165-170 ppm region.

- Aromatic Carbons (6C): Six distinct signals between  $\delta$  110-160 ppm. The carbon bearing the hydroxyl group (C-OH) will be the most downfield, while the carbon bearing the bromine (C-Br) will also be distinct.

## Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR is used to identify the functional groups present in the molecule by detecting their characteristic vibrational frequencies.

- Causality: Specific bonds absorb infrared radiation at specific wavenumbers ( $\text{cm}^{-1}$ ), creating a unique "fingerprint" for the molecule.
- Expected Spectrum (KBr Pellet):[\[2\]](#)
  - O-H Stretch: A broad band in the  $3200\text{-}3400\text{ cm}^{-1}$  region from the phenolic hydroxyl group.
  - N-H Stretch: Two distinct bands (symmetric and asymmetric) for the  $\text{-NH}_2$  group and a single band for the  $\text{-NH-}$  group, typically appearing in the  $3100\text{-}3300\text{ cm}^{-1}$  range.
  - C=O Stretch (Amide I): A strong, sharp absorption band around  $1640\text{-}1660\text{ cm}^{-1}$ .
  - N-H Bend (Amide II): A significant band around  $1580\text{-}1620\text{ cm}^{-1}$ .
  - C-Br Stretch: A sharp band in the fingerprint region, typically below  $700\text{ cm}^{-1}$ .

## Mass Spectrometry (MS)

MS provides the exact molecular weight and fragmentation patterns, confirming the elemental composition.

- Causality: The molecule is ionized, and its mass-to-charge ratio ( $m/z$ ) is measured. The presence of bromine is uniquely identifiable due to its characteristic isotopic pattern ( $^{79}\text{Br}$  and  $^{81}\text{Br}$  in an approximate 1:1 ratio).
- Expected Result (ESI+):

- Molecular Ion Peak ( $[M+H]^+$ ): A pair of peaks at  $m/z$  231.9 and 233.9, with nearly equal intensity, corresponding to the two major isotopes of bromine.

## Protocol: HPLC Purity Analysis

High-Performance Liquid Chromatography is the gold standard for assessing the purity of organic compounds.

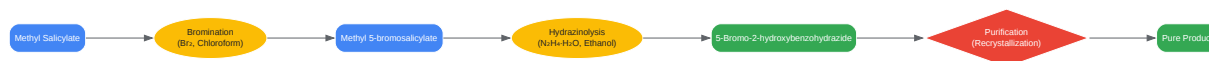
Objective: To determine the purity of a **5-Bromo-2-hydroxybenzohydrazide** sample by separating it from any impurities.

Methodology:

- System: A standard HPLC system with a UV detector.
- Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5  $\mu$ m particle size).
- Mobile Phase: A gradient of Acetonitrile (Solvent B) and Water with 0.1% Formic Acid (Solvent A).
- Gradient Program: Start at 10% B, ramp to 95% B over 15 minutes, hold for 2 minutes, and return to initial conditions.
- Flow Rate: 1.0 mL/min.
- Detection: UV at 254 nm.
- Sample Preparation: Dissolve ~1 mg of the compound in 1 mL of a 1:1 mixture of Acetonitrile and Water.
- Analysis: Inject 10  $\mu$ L of the sample. Purity is calculated as the percentage of the main peak area relative to the total area of all peaks in the chromatogram.

## Synthesis and Purification

A reliable synthetic route is essential for obtaining high-quality material for research. **5-Bromo-2-hydroxybenzohydrazide** is typically prepared via a two-step process starting from methyl salicylate.



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Caption: Synthetic workflow for **5-Bromo-2-hydroxybenzohydrazide**.

## Protocol: Laboratory Synthesis

### Step 1: Synthesis of Methyl 5-bromosalicylate<sup>[6]</sup>

- Dissolve methyl salicylate (1.0 mole) in chloroform (500 mL) in a round-bottom flask equipped with a dropping funnel and stir bar.
- Cool the mixture to 10 °C in an ice bath.
- Slowly add a solution of bromine (1.08 mole) in chloroform (300 mL) dropwise over 6 hours, maintaining the temperature at 10 °C.
- After the addition is complete, stir for an additional hour at the same temperature.
- Transfer the reaction mixture to a separatory funnel and wash sequentially with water and a saturated aqueous solution of sodium bicarbonate.
- Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude ester.

### Step 2: Synthesis of **5-Bromo-2-hydroxybenzohydrazide**

- Dissolve the crude methyl 5-bromosalicylate (1.0 mole) in absolute ethanol (800 mL) in a round-bottom flask.
- Add hydrazine monohydrate (2.0 moles) to the solution.
- Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by TLC.



- Upon completion, cool the reaction mixture to room temperature and then in an ice bath to precipitate the product.
- Collect the solid product by vacuum filtration, wash with cold ethanol, and dry under vacuum.

Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture, to yield a pure crystalline solid.

## Stability, Storage, and Safety

Proper handling and storage are crucial to maintain the integrity of the compound.

- **Stability:** As a phenol and hydrazide, the compound is susceptible to oxidation, which can be accelerated by exposure to air and light.<sup>[7]</sup> The formation of colored byproducts is a common sign of degradation. It should be kept away from strong oxidizing agents and strong bases.
- **Storage:** For long-term stability, **5-Bromo-2-hydroxybenzohydrazide** should be stored in a tightly sealed, amber glass vial in a cool (2-8 °C), dry place, preferably under an inert atmosphere (e.g., nitrogen or argon).
- **Safety:**
  - **Hazard Statements:** H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H332 (Harmful if inhaled).<sup>[5]</sup>
  - **Precautionary Statements:** P261 (Avoid breathing dust), P280 (Wear protective gloves/clothing/eye protection), P302+P352 (IF ON SKIN: Wash with plenty of soap and water).<sup>[5]</sup>
  - **Handling:** Always handle in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

## Conclusion

**5-Bromo-2-hydroxybenzohydrazide** is a compound of significant interest with a well-defined physicochemical profile. Its moderate lipophilicity, distinct spectroscopic signatures, and straightforward synthesis make it an accessible and versatile tool for chemical and pharmaceutical research. The data and protocols presented in this guide provide researchers

with the authoritative grounding necessary to confidently utilize this compound in their work, ensuring both the integrity of their results and the safety of their practice.

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